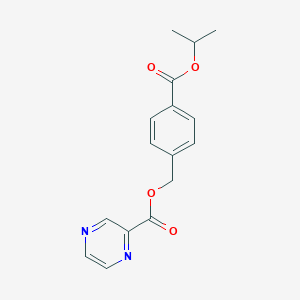![molecular formula C23H29N3O B246982 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone, also known as PPAP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. PPAP belongs to the family of phenylpiperazine derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act as a selective dopamine reuptake inhibitor and a serotonin receptor agonist. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Biochemical and physiological effects:
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has been found to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has also been shown to increase the levels of BDNF, which is important for neuronal survival and plasticity. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has several advantages for lab experiments, including its relatively simple synthesis and its wide range of biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone. These include further studies on its potential therapeutic applications, including its use in the treatment of neurodegenerative disorders and mood disorders. There is also a need for further studies on its safety and efficacy in humans, as well as studies on its potential side effects and interactions with other drugs.
合成法
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 4-piperidinone in the presence of a reducing agent. Other methods include the reaction of 4-phenylpiperazine with 4-piperidinylbenzaldehyde or 4-piperidinylacetophenone in the presence of a reducing agent.
科学的研究の応用
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
製品名 |
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone |
|---|---|
分子式 |
C23H29N3O |
分子量 |
363.5 g/mol |
IUPAC名 |
2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H29N3O/c27-23(19-20-7-3-1-4-8-20)26-13-11-22(12-14-26)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2 |
InChIキー |
PWMGGTUTVOKGOM-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)




![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)



![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)